3-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid
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Overview
Description
3-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid is a complex organic compound with the molecular formula C14H11N3O4S2 It is characterized by the presence of a benzothiadiazole ring, a sulfonamide group, and a benzoic acid moiety
Preparation Methods
The synthesis of 3-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized from 5-methyl-2,1,3-benzothiadiazol-4-amine.
Sulfonylation: The benzothiadiazole derivative is then subjected to sulfonylation using appropriate sulfonylating agents under controlled conditions.
Coupling with Benzoic Acid: The sulfonylated benzothiadiazole is coupled with benzoic acid or its derivatives to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity . The benzothiadiazole ring may also interact with nucleic acids or other biomolecules, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds include:
5-Methyl-2,1,3-benzothiadiazol-4-amine: Shares the benzothiadiazole core but lacks the sulfonyl and benzoic acid groups.
2-Amino-5-methylbenzoic acid: Contains the benzoic acid moiety but lacks the benzothiadiazole and sulfonyl groups.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Another benzoic acid derivative with different substituents.
The uniqueness of 3-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid lies in its combination of the benzothiadiazole ring, sulfonyl group, and benzoic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11N3O4S2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H11N3O4S2/c1-8-5-6-11-12(16-22-15-11)13(8)23(20,21)17-10-4-2-3-9(7-10)14(18)19/h2-7,17H,1H3,(H,18,19) |
InChI Key |
JXJVIAADDAGRPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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